(8-Iodoquinoxalin-5-yl)methanol
Description
“(8-Iodoquinoxalin-5-yl)methanol” is a halogenated quinoxaline derivative featuring an iodine substituent at the 8-position and a hydroxymethyl (-CH2OH) group at the 5-position of the quinoxaline scaffold. Quinoxaline, a bicyclic heteroaromatic compound containing two nitrogen atoms at positions 1 and 2 of its fused benzene rings, is widely studied for its electronic properties and biological relevance. Its molecular formula is C9H7IN2O, with a molecular weight of 310.08 g/mol (calculated based on atomic masses: C=12, H=1, I=127, N=14, O=16). The iodine atom enhances polarizability and may facilitate cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization.
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
(8-iodoquinoxalin-5-yl)methanol |
InChI |
InChI=1S/C9H7IN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2 |
InChI Key |
MRMXDQZPRWQEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CO)N=CC=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(8-Iodoquinoxalin-5-yl)methanol”, we compare it with structurally related compounds, focusing on halogenated quinoline and quinoxaline derivatives. Key differences arise from the heterocyclic core (quinoline vs. quinoxaline), halogen type (iodine vs. bromine), and substituent positions. Below is a detailed analysis supported by structural and theoretical data:
Table 1: Structural and Property Comparison
Key Comparisons:
Core Structure: Quinoxaline (two nitrogen atoms) is more electron-deficient than quinoline (one nitrogen), influencing solubility and reactivity. Quinoline’s single nitrogen creates a less polarized core, which may enhance lipophilicity compared to quinoxaline.
Halogen Effects :
- Iodine (van der Waals radius: 1.98 Å) introduces steric bulk and polarizability, favoring nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions.
- Bromine (radius: 1.85 Å) is smaller and less reactive in such reactions, as seen in the slower kinetics of brominated analogs .
Substituent Positioning: Hydroxymethyl at position 5 in both compounds provides a reactive site for esterification or oxidation. However, the 8-iodo substituent in quinoxaline may sterically hinder interactions at adjacent positions compared to quinoline derivatives.
Theoretical Reactivity: Iodoquinoxaline derivatives are predicted to exhibit higher electrophilicity at the halogen-bearing carbon due to the electron-withdrawing quinoxaline core, making them superior substrates for metal-catalyzed reactions.
Research Findings:
- A study on (8-Bromoquinolin-5-yl)methanol () reported a collision cross-section (CCS) of 180 Ų, suggesting moderate steric bulk.
- Halogenated quinoxalines demonstrate enhanced binding to aromatic amino acid residues (e.g., tyrosine) in protein targets compared to quinolines, as modeled in docking studies.
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